2-isocyano-3-methylpyridine
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Overview
Description
2-Isocyano-3-methylpyridine is an organic compound with the molecular formula C7H6N2 It belongs to the class of isocyanides, which are known for their unique and versatile reactivity in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-isocyano-3-methylpyridine typically involves the reaction of 3-methylpyridine with a suitable isocyanide precursor under controlled conditions. One common method is the dehydration of formamide derivatives in the presence of phosphorus oxychloride (POCl3) or other dehydrating agents. The reaction is usually carried out at elevated temperatures to facilitate the formation of the isocyanide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation or chromatography, is often employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 2-Isocyano-3-methylpyridine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the isocyanide group to primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the isocyanide group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines.
Scientific Research Applications
2-Isocyano-3-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-isocyano-3-methylpyridine involves its interaction with molecular targets through the isocyanide group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to modulation of their activity. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
- **2-Isocyano-4-methylp
Properties
CAS No. |
183586-36-9 |
---|---|
Molecular Formula |
C7H6N2 |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
2-isocyano-3-methylpyridine |
InChI |
InChI=1S/C7H6N2/c1-6-4-3-5-9-7(6)8-2/h3-5H,1H3 |
InChI Key |
XTASURNBYKEJKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)[N+]#[C-] |
Purity |
95 |
Origin of Product |
United States |
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